molecular formula C7H10Cl2 B022966 Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) CAS No. 19916-67-7

Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)

Cat. No. B022966
CAS RN: 19916-67-7
M. Wt: 165.06 g/mol
InChI Key: SOTQZMKCBKQDMM-ACZMJKKPSA-N
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Description

Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) is a chemical compound that is commonly known as exo-BCP. It is a bicyclic organic compound that is used in various scientific research applications.

Mechanism Of Action

Exo-BCP acts as a dienophile in Diels-Alder reactions, which is a type of organic chemical reaction. It reacts with dienes, which are compounds that contain two double bonds, to form cyclic compounds. This mechanism of action is used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.

Biochemical And Physiological Effects

Exo-BCP does not have any known biochemical or physiological effects. However, it is important to note that exo-BCP is a chemical compound that should be handled with care, as it can be hazardous if not handled properly.

Advantages And Limitations For Lab Experiments

Exo-BCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, exo-BCP has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It is also a reactive compound that can react with other chemicals in the lab, which can affect the results of experiments.

Future Directions

Exo-BCP has several potential future directions for scientific research. One possible direction is the development of new synthetic methods for exo-BCP and its derivatives. Another possible direction is the application of exo-BCP in the development of new materials, such as polymers and resins. Additionally, exo-BCP could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential future directions.
Conclusion:
In conclusion, exo-BCP is a bicyclic organic compound that is used in various scientific research applications. Its synthesis method involves the reaction between 1,3-dichloro-2-propanol and cyclopentadiene. Exo-BCP acts as a dienophile in Diels-Alder reactions and is used in the synthesis of various organic compounds. It does not have any known biochemical or physiological effects, but it should be handled with care. Exo-BCP has several advantages and limitations for lab experiments and has several potential future directions for scientific research.

Synthesis Methods

The synthesis of exo-BCP involves the reaction between 1,3-dichloro-2-propanol and cyclopentadiene. The reaction is carried out under reflux in the presence of a Lewis acid catalyst, such as aluminum trichloride. The resulting product is then purified through distillation to obtain pure exo-BCP.

Scientific Research Applications

Exo-BCP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Exo-BCP is also used in the development of new materials, such as polymers and resins.

properties

CAS RN

19916-67-7

Product Name

Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

(1S,3S,4S)-1,3-dichlorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6-,7-/m0/s1

InChI Key

SOTQZMKCBKQDMM-ACZMJKKPSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1[C@H](C2)Cl)Cl

SMILES

C1CC2(CC1C(C2)Cl)Cl

Canonical SMILES

C1CC2(CC1C(C2)Cl)Cl

synonyms

Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo- (9CI)

Origin of Product

United States

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